molecular formula C21H26ClN3O5S B4067112 N-(sec-butyl)-2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

N-(sec-butyl)-2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Cat. No.: B4067112
M. Wt: 468.0 g/mol
InChI Key: GRRLNUGYYJVBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a useful research compound. Its molecular formula is C21H26ClN3O5S and its molecular weight is 468.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.1281698 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been widely used in various industrial and commercial products to prevent oxidative reactions and extend shelf life. These compounds are found in environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure to SPAs can occur through food intake, dust ingestion, and the use of personal care products. Toxicity studies have suggested potential hepatic toxicity and endocrine-disrupting effects of some SPAs. Future research is directed towards investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Benzoxaboroles

Benzoxaboroles, derivatives of phenylboronic acids, have seen increased interest due to their exceptional properties and wide applications. They serve as building blocks in organic synthesis, exhibit biological activity, and are under clinical trials. Benzoxaboroles' ability to bind hydroxyl compounds allows them to act as molecular receptors for sugars and glycoconjugates, showcasing their versatility in applications ranging from nanotechnology to biomedical fields (Adamczyk-Woźniak et al., 2009).

Advanced Glycation End Products (AGEs) Inhibitors

AGEs contribute to the pathogenesis of various diseases, including diabetes and Alzheimer's. Novel aromatic compounds, including aryl-ureido and aryl-carboxamido phenoxyisobutyric acids, have been identified as potential inhibitors of glycation and AGE formation. Some of these compounds also exhibit "AGE-breaking" activities, offering therapeutic potential for treating AGE-related diseases (Rahbar & Figarola, 1999).

Methoxychlor as an Environmental Estrogen Model

Methoxychlor, a proestrogenic pesticide, and its metabolite, HPTE, demonstrate estrogenic activity and have been studied for their effects on fertility, early pregnancy, and in utero development. Understanding the reproductive toxicity of methoxychlor and its significance to human health is crucial, especially given the increasing concern over chemicals with estrogenic activity in the environment (Cummings, 1997).

Properties

IUPAC Name

N-butan-2-yl-2-[[2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O5S/c1-5-14(2)23-21(27)16-8-6-7-9-18(16)24-20(26)13-25(31(4,28)29)15-10-11-19(30-3)17(22)12-15/h6-12,14H,5,13H2,1-4H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRLNUGYYJVBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(sec-butyl)-2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
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N-(sec-butyl)-2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
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N-(sec-butyl)-2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
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N-(sec-butyl)-2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
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N-(sec-butyl)-2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
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N-(sec-butyl)-2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.